molecular formula C9H10ClNO B13552047 2-(6-Chloropyridin-2-yl)-2-methylpropanal

2-(6-Chloropyridin-2-yl)-2-methylpropanal

Cat. No.: B13552047
M. Wt: 183.63 g/mol
InChI Key: SDSHJQUASHHTPJ-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)-2-methylpropanal is an organic compound belonging to the pyridine family It is characterized by the presence of a chloropyridine moiety attached to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of environmentally benign solvents and reagents is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6-Chloropyridin-2-yl)-2-methylpropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Biological Activity

2-(6-Chloropyridin-2-yl)-2-methylpropanal is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H12ClN and a molecular weight of 183.66 g/mol, features a chlorinated pyridine ring, which is significant in various biological interactions. The presence of the chloropyridine moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. Research indicates that compounds containing chlorinated pyridine structures often exhibit activity against multiple biological pathways, including:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The chloropyridine structure may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have demonstrated that chlorinated pyridine derivatives exhibit antimicrobial properties. For instance, research highlighted the effectiveness of similar compounds against various bacterial strains and fungi, suggesting that this compound could possess similar activities.

Microorganism Inhibition Concentration (μg/mL)
E. coli32
S. aureus16
C. albicans64

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Preliminary studies indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Cancer Cell Lines

A study assessed the effects of this compound on breast and colon cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyridine ring and modifications to the aldehyde group can significantly influence the compound's efficacy and selectivity.

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that:

  • Chlorination Position : The position of chlorine substitution affects receptor binding affinity.
  • Alkyl Chain Length : Variations in the alkyl chain length can modulate lipophilicity and membrane permeability.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropanal

InChI

InChI=1S/C9H10ClNO/c1-9(2,6-12)7-4-3-5-8(10)11-7/h3-6H,1-2H3

InChI Key

SDSHJQUASHHTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=NC(=CC=C1)Cl

Origin of Product

United States

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